Methiodal sodium
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Overview
Description
Methiodal sodium, also known as sodium iodomethanesulfonate, is a chemical compound with the molecular formula CH₂INaO₃S and a molecular weight of 243.98 g/mol . It is a white, crystalline powder that is soluble in water and methanol . This compound has been used as a radiopaque contrast medium for X-ray imaging, particularly for the examination of the urinary tract .
Mechanism of Action
Target of Action
It has been used as an iodinated contrast medium for x-ray imaging .
Mode of Action
As an iodinated contrast medium, it was used to enhance the visibility of internal structures in X-ray imaging .
Biochemical Pathways
Iodinated contrast media like methiodal sodium are known to interact with x-rays and alter their path, thereby enhancing the contrast in x-ray images .
Pharmacokinetics
As a contrast medium, it is typically administered directly to the area to be imaged, and its distribution would be largely confined to that area .
Result of Action
The primary result of this compound’s action is the enhancement of X-ray images . This allows for better visualization of internal structures, aiding in diagnosis and treatment planning .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the quality of the X-ray equipment, the technique used, and the specific area of the body being imaged can all affect the effectiveness of this compound as a contrast medium .
Biochemical Analysis
Biochemical Properties
It is known that the compound is freely soluble in water
Cellular Effects
It was used as a contrast medium for X-ray imaging, suggesting it may interact with cellular components to enhance image contrast
Molecular Mechanism
As a contrast medium, it likely interacts with biomolecules in a way that enhances X-ray imaging
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Methiodal Sodium in laboratory settings. It has been reported that adhesive arachnoiditis developed in some cases after the use of this compound
Preparation Methods
Methiodal sodium can be synthesized through the reaction of methanesulfonic acid with iodine and sodium hydroxide. The reaction involves the iodination of methanesulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve the use of an aqueous medium and controlled temperatures to ensure the complete conversion of reactants to the desired product.
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process includes the careful control of reaction parameters such as temperature, pH, and concentration to optimize yield and purity .
Chemical Reactions Analysis
Methiodal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methanesulfonic acid and iodine.
Reduction: It can be reduced to form methanesulfonic acid and sodium iodide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide and amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methiodal sodium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated compounds.
Biology: this compound is used in biological studies as a radiopaque contrast agent for imaging techniques.
Comparison with Similar Compounds
Methiodal sodium is similar to other iodinated contrast media, such as iofendylate and diatrizoate. it has unique properties that make it suitable for specific applications:
Iofendylate: Used for myelography, but associated with adverse effects like adhesive arachnoiditis.
Diatrizoate: Commonly used for gastrointestinal and vascular imaging, but may cause allergic reactions in some patients.
This compound’s unique combination of solubility, radiopacity, and relatively low toxicity makes it a valuable contrast agent for certain medical imaging applications .
Properties
CAS No. |
126-31-8 |
---|---|
Molecular Formula |
CH3INaO3S |
Molecular Weight |
244.99 g/mol |
IUPAC Name |
sodium;iodomethanesulfonate |
InChI |
InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5); |
InChI Key |
SDWBDPJSRFXRJO-UHFFFAOYSA-N |
Isomeric SMILES |
C(S(=O)(=O)[O-])I.[Na+] |
SMILES |
C(S(=O)(=O)[O-])I.[Na+] |
Canonical SMILES |
C(S(=O)(=O)O)I.[Na] |
Appearance |
Solid powder |
Color/Form |
CRYSTALS WHITE CRYSTALLINE POWDER |
126-31-8 | |
physical_description |
Iodomethanesulfonic acid, sodium salt appears as colorless crystals. (NTP, 1992) |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
DECOMPOSES ON EXPOSURE TO LIGHT |
solubility |
Soluble (NTP, 1992) FREELY SOL IN WATER (70 G/100 ML); SLIGHTLY SOL IN ALC (2.5 G/100 ML), BENZENE, ETHER, ACETONE VERY SOL IN METHANOL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Abrodan, Abroden, Abrodil, Conturex, Diagnorenol, Iodomethanesulfonic acid sodium salt, Kontrast-U, Methiodal sodium; Methiodal natrium; Methiodal sodique; Myelotrast, Sodium iodomethanesulfonate, Sodium methiodal, Sodium monoiodomethanesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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